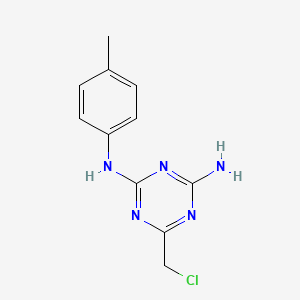

6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(Chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (molecular formula: C₁₁H₁₂ClN₅) is a substituted 1,3,5-triazine derivative characterized by a chloromethyl (-CH₂Cl) group at position 6 and a 4-methylphenyl (-C₆H₄CH₃) substituent at position N2.

Synthesis: The compound is synthesized via nucleophilic substitution reactions, as demonstrated in procedures where it reacts with hydroxycoumarin derivatives in the presence of potassium carbonate and sodium iodide in DMF .

Applications: It serves as a key intermediate in medicinal chemistry, particularly in synthesizing dual-acting FFAR1/FFAR4 allosteric modulators for metabolic disorders .

Propriétés

IUPAC Name |

6-(chloromethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5/c1-7-2-4-8(5-3-7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCXQFXHUZSBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359071 | |

| Record name | 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99860-36-3 | |

| Record name | 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylamine with cyanuric chloride in the presence of a base, followed by chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the use of environmentally friendly catalysts and solvents can enhance the sustainability of the production method.

Analyse Des Réactions Chimiques

Types of Reactions

6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding triazine oxides under specific conditions.

Reduction Reactions: Reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and sodium methoxide. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the triazine compound.

Oxidation Reactions: Triazine oxides are the major products.

Reduction Reactions: Dihydrotriazine derivatives are formed.

Applications De Recherche Scientifique

6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.

Medicine: It is investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.

Mécanisme D'action

The mechanism of action of 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazine ring can interact with DNA or proteins, affecting their function and leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

The table below summarizes key structural features, reactivity, applications, and physicochemical properties of the target compound and its analogues:

Activité Biologique

6-(Chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS: 99860-36-3) is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies and reviews.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₅ |

| Molar Mass | 249.7 g/mol |

| CAS Number | 99860-36-3 |

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,5-triazine derivatives, including this compound. These compounds have been shown to inhibit various enzymes involved in tumorigenesis and cellular proliferation. Specifically, they target lysophosphatidic acid acyltransferase (LPAAT), which plays a crucial role in cancer cell proliferation and survival .

A notable study demonstrated that modifications in the triazine structure significantly enhance its cytotoxicity against various cancer cell lines. The introduction of specific substituents was found to improve the compound's ability to induce apoptosis in tumor cells .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that triazine derivatives can inhibit bacterial growth and possess fungicidal activity. The structural modifications in these compounds are linked to their effectiveness against a range of pathogens. For instance, derivatives with halogen substituents have shown enhanced antimicrobial activity compared to their non-halogenated counterparts .

Case Study 1: Cytotoxic Activity

In a comparative study assessing the cytotoxic effects of various triazine derivatives, this compound exhibited significant cytotoxicity against human leukemia cells (CEM) with an IC₅₀ value indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a promising zone of inhibition ranging from 9 to 20 mm against selected pathogens, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its molecular structure. Modifications such as the introduction of different substituents on the triazine ring can significantly influence its biological effects:

- Chloromethyl Group : Enhances reactivity and potential interaction with biological targets.

- Methyl Phenyl Substituent : Contributes to hydrophobic interactions that may improve binding affinity to biological molecules.

Q & A

Q. What are the standard synthetic routes for 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine?

The compound is synthesized via a two-step nucleophilic substitution process. First, 4-methylaniline reacts with cyanuric chloride in the presence of triethylamine (TEA) to form the triazine core. Subsequently, chloromethylation is achieved using reagents like chloromethyl methyl ether or paraformaldehyde/HCl. Reaction conditions (e.g., temperature, solvent polarity) are critical to minimize side reactions. Purification typically involves recrystallization from ethanol or chromatography .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.4 ppm, chloromethyl at δ 4.3–4.6 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular weight (263.73 g/mol) and fragmentation patterns.

- Elemental Analysis : Validates purity and stoichiometry (C12H14ClN5).

- X-ray Crystallography (if available): Resolves 3D structure and hydrogen bonding .

Q. What preliminary biological screening assays are recommended for this compound?

- Cytotoxicity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Kinase or protease assays to identify target interactions.

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria.

Dose-response curves and IC50 values should be calculated with triplicate replicates .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing impurities?

- Solvent Optimization : Use polar aprotic solvents (e.g., THF, DCM) to enhance reactivity.

- Temperature Control : Maintain 0–5°C during cyanuric chloride reactions to prevent over-substitution.

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC for high-purity isolates (>95%).

- Byproduct Analysis : Monitor reaction progress via TLC or LC-MS to identify intermediates like mono-/di-substituted triazines .

Q. How do structural modifications influence biological activity?

A comparative study of triazine derivatives reveals:

Q. How can contradictory data in biological assays be resolved?

- Assay Standardization : Use validated cell lines (ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity).

- Metabolic Stability Testing : Incubate compounds in liver microsomes to assess degradation.

- Data Reprodubility : Replicate experiments across independent labs with blinded analysis.

For example, discrepancies in antitumor activity may arise from variations in cell culture conditions (e.g., serum concentration, hypoxia) .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : Predict binding affinities to targets like EGFR or Topoisomerase II using AutoDock Vina.

- QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity.

- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments .

Q. How does the chloromethyl group influence reactivity in downstream derivatization?

The chloromethyl group undergoes nucleophilic substitution with:

- Amines : Forms secondary/tertiary amines for prodrug design.

- Thiols : Generates disulfide-linked conjugates for targeted delivery.

- Azides : Click chemistry for bioconjugation (e.g., with fluorescein for cellular imaging).

Reaction rates depend on solvent polarity (DMF > EtOH) and catalyst (e.g., KI for SN2 mechanisms) .

Data Contradiction Analysis

Q. Why do reported antitumor activities vary across studies?

Variability arises from:

- Cell Line Heterogeneity : Genetic drift in subcultured lines (e.g., MCF-7 vs. MDA-MB-231).

- Compound Stability : Hydrolysis of the chloromethyl group in aqueous media.

- Assay Endpoints : MTT (metabolic activity) vs. apoptosis markers (Annexin V).

Mitigation: Pre-treat compounds with stabilizers (e.g., BSA) and standardize endpoint measurements .

Q. How to address inconsistencies in synthetic yields?

- Trace Moisture : Cyanuric chloride is moisture-sensitive; use anhydrous solvents and inert atmospheres.

- Side Reactions : Competing substitutions at triazine positions 2, 4, and 6. Monitor intermediates via LC-MS.

- Catalyst Efficiency : Replace TEA with stronger bases (e.g., DBU) for faster kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.